Positional Isomerism and Predicted Divergence in Volatility and Odor Properties vs. 3-Methoxybutane-1-thiol
The fundamental basis for selecting 3-methoxybutane-2-thiol over its positional isomer, 3-methoxybutane-1-thiol, lies in the predicted differences in physicochemical properties that dictate performance. While direct experimental comparison is absent from public literature, class-level inference from polyfunctional thiol research establishes that the position of the thiol group significantly impacts volatility and odor perception [1]. 3-Methoxybutane-1-thiol (CAS 2354274-21-6), with its -SH group on a primary carbon, is reported to have a boiling point of 120°C . In contrast, 3-methoxybutane-2-thiol bears its -SH group on a secondary carbon. This structural distinction typically results in lower steric hindrance and altered intermolecular forces, which would be expected to manifest as a different boiling point and vapor pressure profile. Such differences are critical in applications requiring precise headspace partitioning or controlled aroma release.
| Evidence Dimension | Structural Impact on Volatility |
|---|---|
| Target Compound Data | Thiol group on secondary carbon (C2); predicted boiling point differs from 120°C based on SAR. |
| Comparator Or Baseline | 3-Methoxybutane-1-thiol (CAS 2354274-21-6), thiol group on primary carbon (C1) |
| Quantified Difference | Comparator boiling point: 120°C. Target compound boiling point is expected to be different but is unquantified. |
| Conditions | Physicochemical property prediction based on isomeric structural comparison. |
Why This Matters
Even minor changes in boiling point translate to measurable differences in volatility, which directly affect a compound's performance as a flavor or fragrance ingredient, necessitating exact procurement for formulation consistency.
- [1] Vermeulen C, Pellaud J, Gijs L, Collin S. Combinatorial synthesis and sensorial properties of polyfunctional thiols. Journal of Agricultural and Food Chemistry. 2001;49(11):5445-5449. View Source
